
Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a tetrahydropyridine ring, and an ester functional group, making it a subject of interest in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the formation of an enolate intermediate, which is then trapped with N-phenyl-bis(trifluoromethanesulfonimide). This intermediate reacts with 3,4-dichlorophenyl boronic acid to yield the desired compound with high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exhibit inhibitory activity against certain enzymes, such as lymphocyte-specific kinase (Lck), by forming stable complexes with these targets . This interaction can modulate various cellular processes and pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxylate
- Other dichlorophenyl derivatives
Uniqueness
Propan-2-yl 4-(3,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific structural features, including the tetrahydropyridine ring and the ester functional group
属性
IUPAC Name |
propan-2-yl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-8(2)22-16(21)15-9(3)19-14(20)7-11(15)10-4-5-12(17)13(18)6-10/h4-6,8,11H,7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIWLXFKIHXJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)
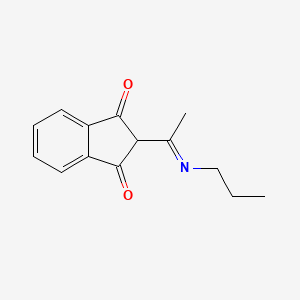
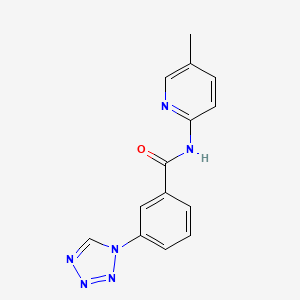
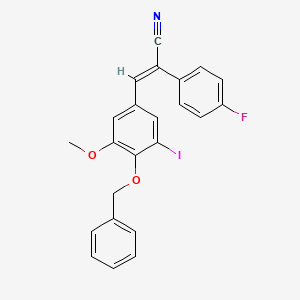
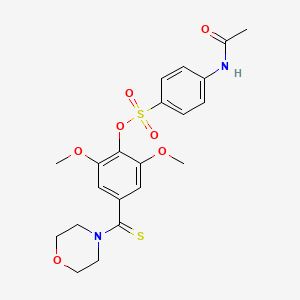
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)
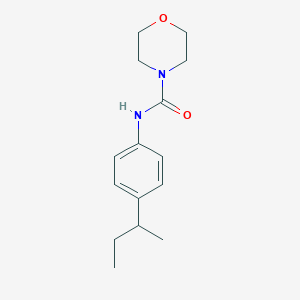
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
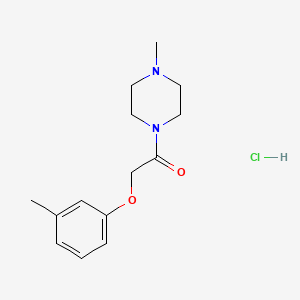
![4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one](/img/structure/B4994314.png)
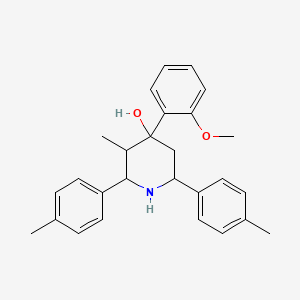
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)
